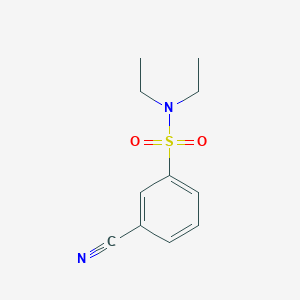

3-cyano-N,N-diethylbenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-cyano-N,N-diethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2S/c1-3-13(4-2)16(14,15)11-7-5-6-10(8-11)9-12/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVMRGWJHGHIDLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80429154 | |

| Record name | 3-cyano-N,N-diethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80429154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860515-67-9 | |

| Record name | 3-cyano-N,N-diethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80429154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Cyano N,n Diethylbenzenesulfonamide

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of 3-cyano-N,N-diethylbenzenesulfonamide reveals several plausible disconnection points, leading to different synthetic pathways. The primary strategic disconnections are:

S-N Bond Disconnection: This is the most common and direct approach for sulfonamide synthesis. It disconnects the target molecule into 3-cyanobenzenesulfonyl chloride and diethylamine (B46881), both of which are accessible precursors. This strategy isolates the challenge to the synthesis of the substituted sulfonyl chloride.

Aryl-CN Bond Disconnection: This approach involves the introduction of the cyano group at a later stage. The disconnection leads to a precursor such as 3-halo-N,N-diethylbenzenesulfonamide or 3-amino-N,N-diethylbenzenesulfonamide. This strategy is advantageous if the sulfonamide moiety is easier to construct on a benzene (B151609) ring that is already substituted with a suitable handle for cyanation.

Aryl-S Bond Disconnection: This less common disconnection would involve coupling a 3-cyanophenyl derivative with a source of the diethylaminosulfonyl group (-SO₂NEt₂). This route is generally less favored due to the complexities of forming the aryl-sulfur bond under these specific conditions.

Based on these disconnections, the most practical synthetic strategies involve either preparing the key intermediate, 3-cyanobenzenesulfonyl chloride, followed by amidation, or preparing a substituted N,N-diethylbenzenesulfonamide and subsequently introducing the cyano group.

Classical Synthetic Routes to Benzenesulfonamide (B165840) Derivatives

The classical approach to synthesizing 3-cyano-N,N-diethylbenzenesulfonamide logically follows the S-N bond disconnection, which is a two-step process involving sulfonylation followed by amidation.

Sulfonylation Reactions

The core of this strategy is the formation of 3-cyanobenzenesulfonyl chloride. This intermediate can be prepared from several starting materials. One common method involves the diazotization of 3-aminobenzonitrile, followed by a reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst.

Alternatively, direct chlorosulfonation of benzonitrile (B105546) can be attempted using chlorosulfonic acid. However, this reaction can sometimes lead to a mixture of isomers and requires careful control of reaction conditions to favor the meta-substituted product. A more controlled synthesis starts from 3-aminobenzenesulfonic acid, which can be converted to the corresponding sulfonyl chloride.

Amidation Approaches

Once 3-cyanobenzenesulfonyl chloride is obtained, the final step is the formation of the sulfonamide bond. chemicalbook.comnih.govthermofisher.com This is a standard nucleophilic acyl substitution-type reaction where the highly reactive sulfonyl chloride is treated with diethylamine. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is generally high-yielding and proceeds under mild conditions.

| Reaction Step | Starting Material | Reagents | Product | Typical Conditions |

| Amidation | 3-Cyanobenzenesulfonyl chloride | Diethylamine, Triethylamine | 3-cyano-N,N-diethylbenzenesulfonamide | Inert solvent (e.g., Dichloromethane), Room Temperature |

Advanced Synthetic Protocols for Cyano Group Introduction

Advanced synthetic strategies focus on introducing the cyano group onto a pre-formed N,N-diethylbenzenesulfonamide scaffold. This approach is particularly useful if the precursor, such as 3-bromo-N,N-diethylbenzenesulfonamide or 3-amino-N,N-diethylbenzenesulfonamide, is more readily accessible.

Electrophilic Cyanylation Strategies

Electrophilic cyanation involves the reaction of an organometallic aryl species with an electrophilic cyanide source. researchgate.netnih.gov This method requires the initial formation of a nucleophilic aryl intermediate, typically a Grignard or organolithium reagent, from a precursor like 3-bromo-N,N-diethylbenzenesulfonamide. This arylmetallic species is then reacted with an electrophilic cyanating agent. researchgate.netscilit.com A commonly used reagent for this purpose is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). scite.ai These reactions offer an alternative to traditional methods but require strict anhydrous conditions due to the reactive nature of the organometallic intermediates.

| Cyanation Method | Precursor | Key Reagents | Cyanide Source | Notes |

| Electrophilic Cyanation | 3-Bromo-N,N-diethylbenzenesulfonamide | 1. Mg or n-BuLi 2. Electrophilic cyanating agent | N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Requires formation of a highly reactive organometallic intermediate. |

Nucleophilic Cyanylation Methods

Nucleophilic cyanation methods are well-established and offer robust pathways for introducing the nitrile functionality.

Sandmeyer Reaction : This classic reaction is a powerful tool for converting an aryl amine into a nitrile. wikipedia.orgmasterorganicchemistry.comnih.gov The synthesis would begin with the preparation of 3-amino-N,N-diethylbenzenesulfonamide. chemicalbook.comcenmed.com This precursor is then treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. The subsequent addition of a copper(I) cyanide solution displaces the diazonium group with a cyanide nucleophile to yield the target molecule. organic-chemistry.org The Sandmeyer reaction is a versatile and widely used method in aromatic chemistry.

Rosenmund-von Braun Reaction : This method involves the reaction of an aryl halide with a copper(I) cyanide salt, typically at elevated temperatures. wikipedia.orgsynarchive.com The precursor for this route would be 3-bromo-N,N-diethylbenzenesulfonamide. The reaction is often carried out in a high-boiling polar solvent such as DMF or pyridine. organic-chemistry.org While effective, this reaction often requires stoichiometric amounts of the copper salt and high temperatures.

Palladium-Catalyzed Cyanation : Modern cross-coupling chemistry provides milder and more general alternatives to the copper-mediated reactions. Palladium-catalyzed cyanation of aryl halides or triflates has become a method of choice. nih.govnih.govillinois.edu Using a precursor like 3-bromo-N,N-diethylbenzenesulfonamide, the reaction is carried out with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. organic-chemistry.org These methods generally offer higher functional group tolerance and milder reaction conditions compared to the Rosenmund-von Braun reaction.

| Method | Precursor | Key Reagents | Cyanide Source | Typical Conditions |

| Sandmeyer Reaction | 3-Amino-N,N-diethylbenzenesulfonamide | 1. NaNO₂, HCl 2. CuCN | Copper(I) cyanide | Low temperature (0-5 °C) for diazotization |

| Rosenmund-von Braun | 3-Bromo-N,N-diethylbenzenesulfonamide | CuCN | Copper(I) cyanide | High temperature, polar solvent (e.g., DMF) |

| Pd-Catalyzed Cyanation | 3-Bromo-N,N-diethylbenzenesulfonamide | Pd catalyst (e.g., Pd(OAc)₂), phosphine ligand | Zn(CN)₂ or K₄[Fe(CN)₆] | Moderate temperature, inert atmosphere |

Transition-Metal Catalyzed Cyanylation Techniques

The introduction of a cyano group onto an aromatic ring is a pivotal transformation in organic synthesis, and transition-metal catalysis offers a powerful and versatile toolkit for this purpose. In the context of synthesizing 3-cyano-N,N-diethylbenzenesulfonamide, a plausible and efficient strategy involves the cyanation of a pre-functionalized precursor, such as 3-halo-N,N-diethylbenzenesulfonamide (where halo = Br, I) or a related derivative with a suitable leaving group. Palladium- and nickel-based catalytic systems are at the forefront of these methodologies.

The palladium-catalyzed cyanation of aryl halides, often referred to as a modified Rosenmund-von Braun reaction, has been extensively developed. These reactions typically involve a Pd(0) catalyst, which undergoes oxidative addition to the aryl halide. Subsequent transmetalation with a cyanide source and reductive elimination yields the desired aryl nitrile and regenerates the active catalyst. A variety of cyanide sources can be employed, each with its own advantages and disadvantages regarding toxicity, solubility, and reactivity. Common sources include potassium cyanide (KCN), sodium cyanide (NaCN), zinc cyanide (Zn(CN)₂), and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). The use of less toxic and moisture-stable cyanide sources like Zn(CN)₂ and K₄[Fe(CN)₆] has become increasingly prevalent. The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine ligands often providing the best results by promoting the reductive elimination step and stabilizing the palladium catalyst.

Nickel-catalyzed cyanation has emerged as a cost-effective and highly efficient alternative to palladium-based systems. Nickel catalysts can activate less reactive aryl chlorides and offer different reactivity profiles. Similar to palladium catalysis, these reactions proceed through an oxidative addition-reductive elimination cycle and can utilize a range of cyanide sources.

Below is a table summarizing representative conditions for transition-metal catalyzed cyanation of aryl halides, which could be adapted for the synthesis of 3-cyano-N,N-diethylbenzenesulfonamide from a suitable halogenated precursor.

| Catalyst | Ligand | Cyanide Source | Solvent | Temperature (°C) | Substrate Scope |

| Pd(OAc)₂ / Pd₂(dba)₃ | dppf, Xantphos, cataCXium A | Zn(CN)₂ | DMAc, NMP, Toluene | 80-120 | Aryl bromides, iodides, and triflates |

| NiCl₂(dppe) | dppe | KCN/NaCN | EtOH, DMF | 80-140 | Aryl chlorides and bromides |

| Pd/C | None | K₄[Fe(CN)₆] | Toluene/H₂O | 100-130 | Aryl bromides |

| Ni(COD)₂ | dppf | Zn(CN)₂ | DMAc | 80 | Aryl chlorides |

Green Chemistry Principles and Sustainable Synthesis Optimization

In recent years, the principles of green chemistry have become integral to the development of new synthetic methodologies, aiming to reduce waste, minimize energy consumption, and utilize less hazardous substances. The synthesis of 3-cyano-N,N-diethylbenzenesulfonamide can be optimized by incorporating these principles.

Solvent-Free Reaction Methodologies

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for large volumes of volatile organic solvents, which are often toxic, flammable, and difficult to recycle. Mechanochemistry, the use of mechanical force (e.g., ball milling) to induce chemical reactions, is a prominent solvent-free technique. The cyanation of aryl halides has been successfully demonstrated under mechanochemical conditions. This approach can lead to shorter reaction times, higher yields, and a reduction in byproducts. For the synthesis of 3-cyano-N,N-diethylbenzenesulfonamide, a solid mixture of 3-halo-N,N-diethylbenzenesulfonamide, a cyanide source (such as K₄[Fe(CN)₆]), and a palladium or nickel catalyst could be subjected to ball milling.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has gained widespread acceptance as a tool for accelerating chemical reactions. Microwave irradiation provides rapid and uniform heating, often leading to dramatically reduced reaction times, increased product yields, and improved purity profiles compared to conventional heating methods. The transition-metal catalyzed cyanation of aryl halides is highly amenable to microwave heating. mdpi.com This technique can overcome the kinetic barriers of the reaction, allowing for lower catalyst loadings and the use of less reactive aryl chlorides as substrates. The synthesis of 3-cyano-N,N-diethylbenzenesulfonamide could be significantly expedited by employing microwave irradiation in the palladium- or nickel-catalyzed cyanation of a suitable precursor. mdpi.com

| Reaction Type | Heating Method | Reaction Time | Yield | Green Chemistry Advantage |

| Pd-catalyzed cyanation | Conventional | 12-24 hours | Moderate to High | Standard laboratory procedure |

| Pd-catalyzed cyanation | Microwave | 10-60 minutes | High to Excellent | Reduced reaction time, energy efficiency |

| Ni-catalyzed cyanation | Conventional | 8-16 hours | Moderate to High | Use of a more abundant metal |

| Ni-catalyzed cyanation | Microwave | 15-45 minutes | High | Rapid synthesis, energy efficiency |

Photochemical Routes for Compound Formation

Photochemical methods, which utilize light to initiate chemical reactions, represent a green and sustainable approach to synthesis. Photoredox catalysis, in particular, has emerged as a powerful tool for a wide range of organic transformations. The cyanation of arenes can be achieved through photochemical pathways, often under mild, room-temperature conditions. These reactions typically involve the generation of a radical intermediate from the aromatic substrate, which then reacts with a cyanide source. While direct C-H cyanation of an N,N-diethylbenzenesulfonamide precursor is a possibility, a more controlled approach would involve the photochemical cyanation of a diazonium salt derived from 3-amino-N,N-diethylbenzenesulfonamide (a Sandmeyer-type reaction) or the photoredox-catalyzed cyanation of 3-halo-N,N-diethylbenzenesulfonamide.

Regioselectivity and Stereochemical Considerations in Synthetic Pathways

The synthesis of 3-cyano-N,N-diethylbenzenesulfonamide requires precise control over the placement of the cyano and diethylsulfamoyl groups on the benzene ring, a concept known as regioselectivity. As this is an achiral molecule, stereochemical considerations are not a factor in its synthesis.

The regiochemical outcome of the synthesis is primarily determined by the directing effects of the substituents on the aromatic ring during electrophilic aromatic substitution reactions used to introduce these groups. The sulfonamide group (-SO₂NR₂) is a meta-directing and deactivating group. This means that if benzenesulfonamide is the starting material, subsequent electrophilic substitution (e.g., nitration, halogenation) will predominantly occur at the meta-position.

A plausible synthetic route that controls regioselectivity would be:

Sulfonylation of a substituted benzene: Starting with a monosubstituted benzene that can be readily converted to a cyano group. For instance, the sulfonation of bromobenzene (B47551) would yield a mixture of ortho and para isomers, which would not be ideal for obtaining the 3-substituted product.

Substitution on a benzenesulfonyl derivative: A more controlled approach starts with N,N-diethylbenzenesulfonamide. Electrophilic substitution on this compound would direct incoming electrophiles to the meta position. For example, nitration of N,N-diethylbenzenesulfonamide would yield N,N-diethyl-3-nitrobenzenesulfonamide. The nitro group can then be reduced to an amino group, which can be converted to the cyano group via a Sandmeyer reaction.

Alternatively, if the synthesis proceeds via a transition-metal catalyzed cross-coupling reaction, the regioselectivity is determined by the position of the leaving group (e.g., halogen) on the starting material. Therefore, the synthesis of 3-bromo-N,N-diethylbenzenesulfonamide with high regioselectivity would be a key step.

Purification and Isolation Techniques for Synthetic Intermediates and the Final Product

The purification and isolation of 3-cyano-N,N-diethylbenzenesulfonamide and its synthetic intermediates are crucial for obtaining a high-purity final product. A combination of techniques is typically employed.

Extraction: After the reaction is complete, a work-up procedure involving liquid-liquid extraction is often the first step. This separates the product from inorganic salts and highly polar or water-soluble impurities. The choice of organic solvent for extraction depends on the solubility of the compound.

Crystallization: Recrystallization is a powerful technique for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out, leaving impurities behind in the solvent. The choice of solvent or solvent system is critical and may require some experimentation. For a compound like 3-cyano-N,N-diethylbenzenesulfonamide, solvents such as ethanol, isopropanol, or mixtures of ethyl acetate (B1210297) and hexanes might be suitable.

Column Chromatography: For mixtures that are difficult to separate by crystallization, column chromatography is the method of choice. The crude product is loaded onto a column packed with a stationary phase (most commonly silica (B1680970) gel), and a solvent or mixture of solvents (the mobile phase) is passed through the column. Separation is achieved based on the differential adsorption of the components of the mixture to the stationary phase. The polarity of the eluent is gradually increased to elute compounds with increasing polarity.

The purification of key intermediates, such as 3-halo-N,N-diethylbenzenesulfonamide or 3-amino-N,N-diethylbenzenesulfonamide, would follow similar principles. The progress of the purification can be monitored by thin-layer chromatography (TLC). The identity and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

| Compound | Purification Method | Typical Solvents/Eluents |

| N,N-diethyl-3-nitrobenzenesulfonamide | Recrystallization | Ethanol/Water |

| 3-amino-N,N-diethylbenzenesulfonamide | Column Chromatography | Ethyl Acetate/Hexane gradient |

| 3-bromo-N,N-diethylbenzenesulfonamide | Column Chromatography | Dichloromethane/Hexane gradient |

| 3-cyano-N,N-diethylbenzenesulfonamide | Recrystallization | Isopropanol or Ethyl Acetate/Hexane |

Chemical Reactivity and Transformation of 3 Cyano N,n Diethylbenzenesulfonamide

Reactions Involving the Cyano Group

The carbon-nitrogen triple bond of the cyano group is highly polarized, rendering the carbon atom electrophilic and susceptible to a variety of chemical transformations. lumenlearning.comlibretexts.org This versatility makes the cyano group a valuable synthetic handle for introducing diverse functionalities. researchgate.net

The electrophilic carbon atom of the nitrile group readily undergoes attack by nucleophiles. This reaction is analogous to nucleophilic additions to carbonyl groups. lumenlearning.com Strong nucleophiles, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), can add to the cyano group to form an intermediate imine anion. Subsequent hydrolysis of this intermediate yields a ketone, providing an effective method for carbon-carbon bond formation.

For instance, the reaction of 3-cyano-N,N-diethylbenzenesulfonamide with a Grignard reagent like methylmagnesium bromide, followed by aqueous workup, would be expected to produce 3-acetyl-N,N-diethylbenzenesulfonamide.

Table 1: Expected Products from Nucleophilic Addition Reactions

| Nucleophile | Intermediate | Final Product (after Hydrolysis) |

| Grignard Reagent (R-MgX) | Imine Anion | Ketone |

| Organolithium (R-Li) | Imine Anion | Ketone |

The cyano group can be hydrolyzed to either a primary amide or a carboxylic acid, depending on the reaction conditions. lumenlearning.com This transformation can be catalyzed by either acid or base.

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom for attack by a weak nucleophile like water. This initially forms a primary amide, 3-(aminocarbonyl)-N,N-diethylbenzenesulfonamide. With prolonged heating under acidic conditions, the amide can be further hydrolyzed to the corresponding carboxylic acid, 3-carboxy-N,N-diethylbenzenesulfonamide. libretexts.orgchemistrysteps.com

Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. chemistrysteps.com This process also yields the amide as an intermediate, which is subsequently hydrolyzed to the carboxylate salt. libretexts.org An acidic workup is then required to protonate the carboxylate and isolate the final carboxylic acid product. libretexts.org Careful control of reaction time and conditions can allow for the isolation of the amide intermediate. youtube.com

Table 2: Hydrolysis Products of the Cyano Group

| Reaction Condition | Reagents | Intermediate Product | Final Product |

| Acid-Catalyzed | H₃O⁺, Heat | 3-(Aminocarbonyl)-N,N-diethylbenzenesulfonamide | 3-Carboxy-N,N-diethylbenzenesulfonamide |

| Base-Catalyzed | OH⁻, Heat, then H₃O⁺ | 3-(Aminocarbonyl)-N,N-diethylbenzenesulfonamide | 3-Carboxy-N,N-diethylbenzenesulfonamide |

The nitrile group is readily reduced to a primary amine. This transformation is a cornerstone of synthetic organic chemistry for preparing amines. Common reagents for this reduction include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (H₂ gas with a metal catalyst such as Ni, Pd, or Pt).

The reduction of 3-cyano-N,N-diethylbenzenesulfonamide would yield 3-(aminomethyl)-N,N-diethylbenzenesulfonamide. This reaction effectively converts the electron-withdrawing cyano group into a versatile amino group, opening pathways for further functionalization.

Table 3: Reagents for the Reduction of Nitriles to Primary Amines

| Reagent | Description |

| Lithium Aluminum Hydride (LiAlH₄) | A powerful reducing agent, typically used in an ethereal solvent like THF or diethyl ether, followed by an aqueous workup. |

| Catalytic Hydrogenation (H₂/Catalyst) | Involves hydrogen gas in the presence of a metal catalyst such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum(IV) oxide (PtO₂). |

The nitrile functionality can participate as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles to form five-membered heterocyclic rings. uchicago.edu A prominent example is the reaction of nitriles with azides to form tetrazoles.

Specifically, 3-cyano-N,N-diethylbenzenesulfonamide is expected to react with an azide (B81097) source, such as sodium azide (NaN₃), often in the presence of a Lewis acid or an ammonium (B1175870) salt like ammonium chloride, to yield the corresponding tetrazole derivative: 3-(1H-tetrazol-5-yl)-N,N-diethylbenzenesulfonamide. Nitriles can also react with other 1,3-dipoles, such as nitrile oxides, to generate different heterocyclic systems. mdpi.com These cycloaddition reactions are highly valuable for the synthesis of biologically active compounds.

Table 4: [2+3] Cycloaddition of a Nitrile Group

| 1,3-Dipole | Reagent Example | Resulting Heterocycle |

| Azide | Sodium Azide (NaN₃) | Tetrazole |

| Nitrile Oxide | Generated in situ | 1,2,4-Oxadiazole |

Reactivity at the Sulfonamide Moiety

The N,N-diethylbenzenesulfonamide portion of the molecule features a tertiary sulfonamide group. The reactivity of this moiety is centered on the nitrogen atom and its attached ethyl groups.

Direct N-alkylation or N-acylation of the 3-cyano-N,N-diethylbenzenesulfonamide is generally not feasible. The nitrogen atom in this tertiary sulfonamide lacks an acidic proton. ncert.nic.in Therefore, it cannot be deprotonated to form a nucleophilic anion, which is a required step for classical N-alkylation or N-acylation reactions that proceed via nucleophilic substitution. researchgate.net

However, transformations involving the N-ethyl groups are possible. Studies on the parent compound, N,N-diethylbenzenesulfonamide, have demonstrated that electrochemical N-dealkylation can occur. mdpi.com This oxidative process, known as Shono oxidation, can selectively remove one or both of the ethyl groups. The reaction proceeds through an α-methoxylation of one N-ethyl group (when methanol (B129727) is used as the solvent), which forms an unstable N,O-acetal. This intermediate then hydrolyzes to yield the N-dealkylated product, N-ethylbenzenesulfonamide. mdpi.com While this is a dealkylation rather than an alkylation, it demonstrates that the N-alkyl bonds of the sulfonamide can be chemically modified under specific oxidative conditions.

Table 5: Electrochemical Dealkylation of the Analogous N,N-Diethylbenzenesulfonamide

| Reaction Type | Conditions | Intermediate | Product |

| Anodic Oxidation | Constant current, Graphite electrodes, CH₃CN/t-BuOH/H₂O | N-sulfonyliminium cation | N-ethylbenzenesulfonamide |

Transformations and Derivatizations of the Sulfonyl Group

The N,N-diethylbenzenesulfonamide functional group is generally characterized by high chemical stability, a feature common to many sulfonamides used in medicinal chemistry and materials science. The sulfur-carbon (S-C) and sulfur-nitrogen (S-N) bonds are robust and resistant to cleavage under standard laboratory conditions. However, specific reagents and catalytic systems can effect transformations at the sulfonyl center.

Reductive and Hydrolytic Cleavage:

While highly stable, the sulfonamide linkage can be cleaved under forcing conditions. For instance, treatment of benzenesulfonamides with strong reducing agents like hydrogen bromide in acetic acid has been shown to reduce the compound to a disulfide. nih.gov This suggests that 3-cyano-N,N-diethylbenzenesulfonamide could potentially undergo a similar transformation to yield the corresponding bis(3-cyanophenyl) disulfide.

Hydrolytic cleavage of the S-N bond is typically challenging and requires harsh acidic or basic conditions, which may compromise other functional groups. However, recent advances have demonstrated that certain catalysts can facilitate this transformation under milder conditions. For example, ceria (CeO₂) nanostructures have been shown to catalyze the hydrolytic cleavage of various sulfonamide drugs in aqueous solutions. acs.org The proposed mechanism involves hydrolysis via surface-bound hydroxyl groups on the ceria nanoparticles. acs.org Such a method could potentially be applied to cleave the diethylamino group from 3-cyano-N,N-diethylbenzenesulfonamide, yielding 3-cyanobenzenesulfonic acid.

| Transformation | Reagents/Conditions | Expected Product | Reference |

| Reductive Cleavage | HBr in Acetic Acid | bis(3-cyanophenyl) disulfide | nih.gov |

| Catalytic Hydrolysis | Ceria (CeO₂) Nanoparticles, H₂O | 3-cyanobenzenesulfonic acid | acs.org |

Aromatic Ring Functionalization Strategies

The reactivity of the benzene (B151609) ring in 3-cyano-N,N-diethylbenzenesulfonamide is profoundly dictated by the electronic properties of its substituents. Both the cyano group and the N,N-diethylsulfonamide group are powerful deactivating, meta-directing groups. This dual deactivation makes classical electrophilic aromatic substitution reactions challenging while opening avenues for modern metal-catalyzed C-H functionalization.

Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the π-system of the benzene ring. masterorganicchemistry.comlibretexts.org The electron-withdrawing nature of the cyano and sulfonamide groups reduces the nucleophilicity of the ring, making it less reactive towards electrophiles than benzene itself. ncert.nic.in When a reaction does occur, the incoming electrophile is directed to the positions meta to both substituents. In the case of 3-cyano-N,N-diethylbenzenesulfonamide, the C5 position is meta to both the C1-sulfonyl and C3-cyano groups, making it the overwhelmingly favored site of substitution. The positions ortho and para to each group are strongly deactivated, rendering substitution at C2, C4, or C6 kinetically unfavorable.

Due to the severe deactivation of the ring, forcing conditions—such as high temperatures and the use of strong superacids—would likely be required to achieve any significant conversion in typical EAS reactions like nitration, halogenation, or Friedel-Crafts reactions. masterorganicchemistry.com

| EAS Reaction | Typical Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 3-cyano-N,N-diethyl-5-nitrobenzenesulfonamide |

| Bromination | Br₂ / FeBr₃ | 5-bromo-3-cyano-N,N-diethylbenzenesulfonamide |

| Sulfonation | Fuming H₂SO₄ (SO₃) | 5-cyano-3-(N,N-diethylsulfamoyl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | (Reaction highly unlikely due to ring deactivation) |

Modern synthetic chemistry offers powerful alternatives to classical EAS for the functionalization of deactivated aromatic rings. Transition-metal-catalyzed cross-coupling and C-H activation strategies are particularly relevant.

Directed C-H Borylation:

A notable strategy for functionalizing aryl sulfonamides is iridium-catalyzed C-H borylation. Research has shown that specialized ligands can direct the borylation to the meta or para positions of an aryl sulfonyl group. researchgate.net For 3-cyano-N,N-diethylbenzenesulfonamide, a meta-directing borylation catalyst would be expected to selectively install a boronate ester group (e.g., Bpin) at the C5 position. This borylated intermediate is highly versatile and can be used in subsequent Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling:

If the aromatic ring is pre-functionalized with a halide (e.g., at the C5 position, as described in the bromination reaction above), it becomes a substrate for a wide array of palladium-catalyzed cross-coupling reactions. These methods provide a reliable means to introduce diverse functional groups. For example, a 5-bromo-3-cyano-N,N-diethylbenzenesulfonamide intermediate could undergo Suzuki coupling with boronic acids, Buchwald-Hartwig amination with amines, or Sonogashira coupling with terminal alkynes.

| Reaction Type | Catalyst/Reagents | Substrate | Potential Product |

|---|---|---|---|

| meta-C-H Borylation | [Ir(cod)OMe]₂ / Ligand, B₂pin₂ | 3-cyano-N,N-diethylbenzenesulfonamide | 3-cyano-N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |

| Suzuki Coupling | Pd(PPh₃)₄, Base | 5-bromo-3-cyano-N,N-diethylbenzenesulfonamide + Ar-B(OH)₂ | 5-aryl-3-cyano-N,N-diethylbenzenesulfonamide |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Ligand, Base | 5-bromo-3-cyano-N,N-diethylbenzenesulfonamide + R₂NH | 5-(dialkylamino)-3-cyano-N,N-diethylbenzenesulfonamide |

Mechanistic Investigations of Key Transformations

Kinetic studies quantify the rate of a chemical reaction and provide insight into its mechanism. For a potential reaction of 3-cyano-N,N-diethylbenzenesulfonamide, such as catalyzed hydrolysis of the sulfonamide bond, a kinetic investigation would involve monitoring the concentration of the reactant and products over time under various conditions (e.g., different pH, temperatures, and catalyst loadings).

The rate law for such a reaction would likely be complex, showing a dependence on the substrate, the catalyst concentration, and the pH. For example, studies on the hydrolysis of β-sultams (cyclic sulfonamides) show significant rate enhancements in both acid and base, indicating that the reaction mechanism and rate-determining step are pH-dependent. researchgate.net A similar investigation for 3-cyano-N,N-diethylbenzenesulfonamide would elucidate the role of protonation or deprotonation steps in the cleavage of the S-N bond.

The elucidation of reaction pathways often involves a combination of experimental evidence and computational chemistry. For instance, the regioselectivity of electrophilic aromatic substitution on this molecule can be explained by analyzing the stability of the transition states leading to the intermediate carbocation (the σ-complex or Wheland intermediate).

When an electrophile attacks the ring, the resonance structures of the resulting σ-complex determine its stability.

Attack at C5 (meta): The positive charge is delocalized over three secondary carbons (C6, C2, C4). The charge is never placed on the carbons bearing the electron-withdrawing cyano or sulfonamide groups, which is a relatively stable arrangement.

Attack at C4 or C6 (ortho/para): The positive charge is delocalized over three carbons, but one of the resonance structures places the positive charge directly adjacent to either the cyano (C3) or sulfonamide (C1) group. This is a highly destabilized arrangement due to the powerful inductive and resonance electron-withdrawing effects of these groups.

Therefore, the transition state leading to the meta-substituted product is significantly lower in energy, making the reaction pathway via meta-attack the only viable one. libretexts.org Modern computational methods, such as Density Functional Theory (DFT), are used to model these transition states and reaction coordinates with high accuracy, confirming experimental observations and providing detailed energetic profiles of the reaction pathway. researchgate.net

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation of 3 Cyano N,n Diethylbenzenesulfonamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles in Structural Assignment

NMR spectroscopy is an unparalleled tool for mapping the carbon and proton framework of a molecule. By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed picture of the atomic connectivity and spatial arrangement of 3-cyano-N,N-diethylbenzenesulfonamide can be constructed.

One-dimensional NMR experiments are the cornerstone of structural elucidation. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their neighboring protons. The ¹³C NMR spectrum reveals the number of unique carbon atoms and their hybridization state. While less common, ¹⁵N NMR can offer insights into the electronic environment of the nitrogen atoms in the sulfonamide and cyano groups.

For 3-cyano-N,N-diethylbenzenesulfonamide, the expected ¹H NMR signals would include a triplet and a quartet for the ethyl groups, corresponding to the methyl and methylene (B1212753) protons, respectively. The aromatic region would display a complex pattern of four protons, with their chemical shifts influenced by the electron-withdrawing nature of both the sulfonyl and cyano groups.

The ¹³C NMR spectrum would show distinct signals for the two carbons of the ethyl groups, the four different aromatic carbons, and the carbon of the cyano group. The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 3-cyano-N,N-diethylbenzenesulfonamide

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ | ~1.1 (triplet) | ~14 |

| CH₂ | ~3.3 (quartet) | ~42 |

| Aromatic C-H | 7.7 - 8.2 (multiplets) | 128 - 138 |

| Aromatic C-S | - | ~140 |

| Aromatic C-CN | - | ~115 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) would establish the connectivity between the methyl and methylene protons of the ethyl groups.

HSQC (Heteronuclear Single Quantum Coherence) would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation) is invaluable for establishing longer-range connectivity. It would show correlations between the methylene protons and the sulfonamide-bearing aromatic carbon, as well as correlations from the aromatic protons to various aromatic carbons, definitively confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons. For instance, it could show through-space interactions between the methylene protons of the ethyl groups and the protons on the aromatic ring, offering insights into the conformation of the molecule.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of 3-cyano-N,N-diethylbenzenesulfonamide (C₁₁H₁₄N₂O₂S), distinguishing it from other compounds with the same nominal mass. The expected exact mass would be calculated based on the most abundant isotopes of each element.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation to produce a series of product ions. The fragmentation pattern is characteristic of the molecule's structure. For 3-cyano-N,N-diethylbenzenesulfonamide, key fragmentation pathways would likely involve:

Cleavage of the C-S bond, leading to the formation of a cyanobenzenesulfonyl radical and a diethylamino cation.

Loss of one of the ethyl groups from the diethylamino moiety.

Fragmentation of the aromatic ring.

Table 2: Predicted Key Mass Spectrometry Fragments for 3-cyano-N,N-diethylbenzenesulfonamide

| Fragment Ion | Proposed Structure |

|---|---|

| [M]+• | C₁₁H₁₄N₂O₂S+• (Molecular ion) |

| [M - C₂H₅]+ | Loss of an ethyl group |

| [C₆H₄(CN)SO₂]+ | Cyanobenzenesulfonyl cation |

Infrared (IR) and Raman Spectroscopy Methodologies for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the presence of specific functional groups.

The IR spectrum of 3-cyano-N,N-diethylbenzenesulfonamide would be expected to show characteristic absorption bands for the cyano group (a sharp band around 2230 cm⁻¹), the sulfonyl group (strong asymmetric and symmetric stretching bands around 1350 cm⁻¹ and 1160 cm⁻¹, respectively), and the C-N and C-H bonds of the diethylamino group. Aromatic C-H and C=C stretching vibrations would also be present.

Raman spectroscopy would also be sensitive to these vibrations. The cyano group typically exhibits a strong and sharp Raman signal, making it easily identifiable. researchgate.net The symmetric stretch of the sulfonyl group is also often strong in the Raman spectrum.

Table 3: Key Predicted IR and Raman Vibrational Frequencies for 3-cyano-N,N-diethylbenzenesulfonamide

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| C≡N stretch | ~2230 | IR, Raman |

| S=O asymmetric stretch | ~1350 | IR |

| S=O symmetric stretch | ~1160 | IR, Raman |

| Aromatic C=C stretch | 1400 - 1600 | IR, Raman |

| Aromatic C-H stretch | 3000 - 3100 | IR, Raman |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of molecular structure, including bond lengths, bond angles, and conformational details, which are crucial for understanding the compound's properties and reactivity.

Single Crystal X-ray Diffraction (SCXRD) Data Collection and Refinement Methodologies

The structural elucidation of sulfonamides by Single Crystal X-ray Diffraction (SCXRD) is a well-established methodology. Although specific crystallographic data for 3-cyano-N,N-diethylbenzenesulfonamide is not publicly available, the process follows a standardized and rigorous procedure, exemplified by studies on analogous sulfonamide compounds.

The initial and most critical step is the growth of high-quality single crystals suitable for diffraction, which can be achieved through techniques like slow evaporation from a saturated solution. Once a suitable crystal is obtained, it is mounted on a diffractometer. Data collection involves irradiating the crystal with monochromatic X-rays and recording the diffraction patterns.

The refinement process then uses the collected diffraction data to build and improve a model of the crystal structure. This iterative process adjusts atomic positions, thermal parameters, and other variables to achieve the best possible fit between the observed and calculated diffraction patterns. The quality of the final structure is assessed by metrics such as the R-factor.

Table 1: Illustrative Crystallographic Data Collection and Refinement Parameters for a Sulfonamide Analog

| Parameter | Value |

|---|---|

| Empirical formula | C₁₀H₁₄N₂O₂S |

| Formula weight | 242.30 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.5 Å, b = 15.2 Å, c = 9.8 Å |

| α = 90°, β = 105.5°, γ = 90° | |

| Volume | 1225 ų |

| Z | 4 |

| Calculated density | 1.31 g/cm³ |

| Absorption coefficient | 0.25 mm⁻¹ |

| F(000) | 512 |

| Crystal size | 0.30 x 0.25 x 0.20 mm |

| Theta range for data collection | 2.5° to 28.0° |

| Reflections collected | 9800 |

| Independent reflections | 2800 [R(int) = 0.04] |

| Completeness to theta = 28.0° | 99.5 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2800 / 0 / 155 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.120 |

Note: This is a representative table based on typical values for similar small organic molecules and does not represent actual data for 3-cyano-N,N-diethylbenzenesulfonamide.

Crystal Packing and Intermolecular Interactions Analysis via Crystallography

The data obtained from SCXRD is paramount for analyzing how molecules are arranged in the crystal lattice, a concept known as crystal packing. This arrangement is governed by various non-covalent intermolecular interactions, which dictate the material's physical properties. For a molecule like 3-cyano-N,N-diethylbenzenesulfonamide, several types of interactions are expected to play a crucial role.

The cyano group (C≡N) is a versatile participant in intermolecular interactions. mdpi.comnih.gov It can act as a hydrogen bond acceptor and engage in dipole-dipole interactions. Studies on other cyano-substituted benzenesulfonamides have revealed the formation of C—H⋯N hydrogen bonds, which can link molecules into distinct structural motifs like layers or chains. nih.gov

Furthermore, the sulfonamide group itself is a potent hydrogen bond donor (if N-H is present) and acceptor (via the oxygen atoms). In N,N-disubstituted sulfonamides like the title compound, the primary interactions involving this group would be C—H⋯O hydrogen bonds, where hydrogen atoms from the benzene (B151609) ring or the ethyl groups interact with the sulfonyl oxygens. researchgate.net These interactions are fundamental in directing the supramolecular assembly. nih.gov The aromatic ring also allows for potential π-π stacking interactions, further stabilizing the crystal structure.

Specialized Spectroscopic Techniques for Chiral Derivatives

Should 3-cyano-N,N-diethylbenzenesulfonamide be modified to contain a chiral center, for instance, by introducing a stereogenic atom in one of the ethyl groups, specialized chiroptical techniques would be essential for its stereochemical characterization.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic methods for determining the absolute configuration of chiral molecules in solution. reading.ac.ukhindsinstruments.com These techniques measure the differential absorption of left and right circularly polarized light by a chiral molecule.

VCD spectroscopy measures this differential absorption in the infrared region, corresponding to vibrational transitions. researchgate.net An experimental VCD spectrum provides a unique fingerprint for a specific enantiomer. By comparing the experimental spectrum to a spectrum predicted by quantum chemical calculations for a known absolute configuration (e.g., R or S), the absolute configuration of the synthesized molecule can be determined unambiguously. nih.gov

ECD spectroscopy operates on a similar principle but in the ultraviolet-visible region, probing electronic transitions. dntb.gov.ua For sulfonamides, the aromatic ring acts as a chromophore, and its electronic transitions become ECD active in a chiral environment. researchgate.net The comparison between experimental and computationally predicted ECD spectra serves as a reliable method to assign the absolute stereochemistry of chiral sulfonamide derivatives. nih.gov Both VCD and ECD provide invaluable information on the molecule's conformational preferences in solution. mdpi.com

Table 3: Key Compounds Mentioned

| Compound Name |

|---|

Computational Chemistry and Theoretical Studies of 3 Cyano N,n Diethylbenzenesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For derivatives of benzenesulfonamide (B165840), these calculations can elucidate the effects of substituents on the electronic environment and reactivity of the molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules due to its balance of accuracy and computational cost. nih.gov For aromatic sulfonamides, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), can provide a wealth of information. nih.govnih.gov

Electronic Properties: The electronic properties of 3-cyano-N,N-diethylbenzenesulfonamide are significantly influenced by the electron-withdrawing nature of both the cyano and the diethylsulfonamide groups. DFT calculations can quantify these effects by mapping the molecular electrostatic potential (MEP), which indicates the regions of positive and negative charge on the molecule's surface. nih.gov The MEP is a useful tool for predicting sites susceptible to electrophilic and nucleophilic attack. For related sulfonamide structures, the negative potential is typically localized around the oxygen atoms of the sulfonyl group, indicating these as primary sites for electrophilic interaction. nih.gov

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. nih.gov A smaller gap suggests higher reactivity. For a molecule like 3-cyano-N,N-diethylbenzenesulfonamide, the presence of the cyano and sulfonamide groups is expected to lower the energies of both the HOMO and LUMO, and the precise energy gap can be calculated to predict its reactivity profile.

Table 1: Representative DFT-Calculated Electronic Properties for a Substituted Aromatic Sulfonamide

| Property | Calculated Value (Representative) | Significance |

| HOMO Energy | -7.0 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.5 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.5 eV | A larger gap suggests higher kinetic stability and lower reactivity. |

| Dipole Moment | 4.5 D | A measure of the overall polarity of the molecule. |

Note: The values in this table are representative for a substituted aromatic sulfonamide and are intended to illustrate the type of data obtained from DFT calculations. Actual values for 3-cyano-N,N-diethylbenzenesulfonamide would require specific calculations.

While DFT is a powerful tool, ab initio methods, which are based on first principles without empirical parameterization, can offer even higher accuracy for electronic structure calculations, albeit at a greater computational expense. Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed for more precise calculations of electron correlation effects. These high-level calculations are particularly useful for benchmarking the results from more computationally efficient methods like DFT and for obtaining highly accurate geometries and energies for smaller, related molecules to understand fundamental interactions.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations are essential for exploring the dynamic behavior and conformational preferences of flexible molecules like 3-cyano-N,N-diethylbenzenesulfonamide.

The presence of rotatable bonds in the N,N-diethylsulfonamide group allows for multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. This is often achieved by systematically rotating the key dihedral angles and calculating the corresponding energy, resulting in a potential energy surface.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are also extensively used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra.

Vibrational Frequencies (IR Spectroscopy): DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an infrared (IR) spectrum. For substituted benzenesulfonamides, the characteristic stretching frequencies of the S=O and N-H (if present) bonds are of particular interest. tandfonline.com The calculated frequencies can be correlated with experimental data to confirm the structure and to understand how substituents influence the vibrational modes of the SO2NH2 group. tandfonline.com

NMR Chemical Shifts: Predicting Nuclear Magnetic Resonance (NMR) chemical shifts is another important application of computational chemistry. Various levels of theory, from DFT with specific functionals like WP04 to more complex ab initio methods, can be used to calculate the magnetic shielding of atomic nuclei. github.io These shielding values are then converted into chemical shifts. The accuracy of these predictions can be high enough to help in the assignment of complex spectra and even in the determination of stereochemistry. github.io For 3-cyano-N,N-diethylbenzenesulfonamide, predicting the 1H and 13C chemical shifts would be valuable for confirming its synthesis and for structural elucidation.

Table 2: Representative Predicted vs. Experimental Spectroscopic Data for a Substituted Benzenesulfonamide

| Spectroscopic Parameter | Predicted Value (Representative) | Experimental Value (Representative) |

| Asymmetric SO₂ Stretching Frequency (cm⁻¹) | 1350 | 1345 |

| Symmetric SO₂ Stretching Frequency (cm⁻¹) | 1160 | 1155 |

| ¹³C Chemical Shift (C-S, ppm) | 140.5 | 139.8 |

| ¹H Chemical Shift (aromatic protons, ppm) | 7.5 - 7.9 | 7.4 - 7.8 |

Note: The values in this table are representative for a substituted benzenesulfonamide and are intended to illustrate the correlation between predicted and experimental data. Actual values for 3-cyano-N,N-diethylbenzenesulfonamide would require specific calculations and experimental measurements.

Reaction Pathway Elucidation and Transition State Modeling

The synthesis of 3-cyano-N,N-diethylbenzenesulfonamide typically proceeds via the reaction of 3-cyanobenzenesulfonyl chloride with diethylamine (B46881). Computational chemistry, particularly through the use of Density Functional Theory (DFT), offers a powerful lens to investigate the intricate details of this reaction mechanism. While specific computational studies focusing exclusively on 3-cyano-N,N-diethylbenzenesulfonamide are not extensively available in the public domain, the general mechanism of sulfonamide formation from sulfonyl chlorides and amines has been a subject of theoretical investigation. These studies provide a robust framework for understanding the reaction pathway and modeling the transition states involved.

The reaction is generally understood to proceed through a nucleophilic substitution mechanism at the sulfur atom of the sulfonyl chloride. The elucidation of the precise pathway, whether it is a direct displacement (SN2-like) or an addition-elimination process, can be effectively studied using computational methods.

Theoretical studies on related systems have explored the role of catalysts, such as pyridine (B92270) derivatives, in facilitating the sulfonylation of amines. nih.gov These studies calculate the energy differences between reactants, intermediates, and products to map out the potential energy surface of the reaction. For instance, in a catalyzed reaction, the formation of a sulfonylpyridinium intermediate is often a key step. This intermediate renders the sulfonyl group more electrophilic and thus more susceptible to attack by the amine. nih.gov

A computational investigation into the reaction of 3-cyanobenzenesulfonyl chloride with diethylamine would typically involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactants (3-cyanobenzenesulfonyl chloride and diethylamine), any intermediates, transition states, and the final product (3-cyano-N,N-diethylbenzenesulfonamide) are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations are performed to confirm that the optimized structures correspond to energy minima (for reactants, intermediates, and products) or first-order saddle points (for transition states) on the potential energy surface.

Transition State Search: Sophisticated algorithms are used to locate the transition state structure connecting the reactants (or intermediate) to the products. This is a critical step in understanding the energy barrier of the reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed to confirm that the identified transition state correctly connects the reactants and products along the reaction pathway.

The key energetic parameters obtained from these calculations are the activation energy (the energy difference between the transition state and the reactants) and the reaction energy (the energy difference between the products and the reactants). These values provide quantitative insights into the feasibility and kinetics of the reaction.

Below is a hypothetical data table illustrating the kind of results that would be generated from a DFT study on the reaction of 3-cyanobenzenesulfonyl chloride with diethylamine, based on common findings in related literature. The values are representative and intended for illustrative purposes.

Table 1: Calculated Energetic and Geometric Parameters for the Reaction of 3-Cyanobenzenesulfonyl Chloride with Diethylamine The following data is illustrative and based on typical values from computational studies of similar reactions.

| Parameter | Transition State (TS) | Description |

|---|---|---|

| Activation Energy (kcal/mol) | 15.8 | The energy barrier that must be overcome for the reaction to occur. |

| Reaction Energy (kcal/mol) | -25.2 | The overall energy change of the reaction, indicating an exothermic process. |

| S-N Bond Length (Å) | 2.15 | The forming bond between the sulfur of the sulfonyl chloride and the nitrogen of diethylamine in the transition state. |

| S-Cl Bond Length (Å) | 2.45 | The breaking bond between the sulfur and chlorine atoms in the transition state. |

| Imaginary Frequency (cm-1) | -250i | The characteristic vibrational mode of the transition state corresponding to the reaction coordinate. |

The geometric parameters in the transition state, such as the lengths of the forming S-N bond and the breaking S-Cl bond, provide a snapshot of the molecular structure at the peak of the energy barrier. The presence of a single imaginary frequency confirms that the structure is indeed a true transition state.

By modeling such reaction pathways, computational chemistry provides invaluable insights that complement experimental studies, aiding in the optimization of reaction conditions and the design of more efficient synthetic routes.

Synthesis and Characterization of Derivatives and Analogues of 3 Cyano N,n Diethylbenzenesulfonamide

Systematic Modification of the N,N-Diethylamide Moiety

The N,N-diethylamide group of 3-cyano-N,N-diethylbenzenesulfonamide is a key site for structural modification to modulate properties such as solubility, metabolic stability, and receptor interactions. A variety of synthetic approaches can be employed to systematically alter this functional group.

One common strategy involves the dealkylation of the tertiary sulfonamide, which can be achieved through electrochemical methods. mdpi.com This process can lead to the formation of the corresponding N-ethylbenzenesulfonamide and the fully dealkylated benzenesulfonamide (B165840). Further reaction of these intermediates with a diverse range of alkyl halides or other electrophiles allows for the introduction of novel substituents at the nitrogen atom.

Alternatively, the synthesis can commence from 3-cyanobenzenesulfonyl chloride, which can be reacted with a wide array of primary and secondary amines to generate a library of N-substituted and N,N-disubstituted sulfonamides. This approach offers a high degree of flexibility in introducing various alkyl, aryl, and heterocyclic moieties.

Table 1: Examples of N,N-Dialkylamide Modifications of 3-Cyanobenzenesulfonamide | Derivative Name | R1 | R2 | Synthetic Method | |---|---|---|---| | 3-Cyano-N,N-dimethylbenzenesulfonamide | CH₃ | CH₃ | Reaction of 3-cyanobenzenesulfonyl chloride with dimethylamine (B145610) | | 3-Cyano-N-ethyl-N-methylbenzenesulfonamide | C₂H₅ | CH₃ | Reaction of 3-cyanobenzenesulfonyl chloride with N-ethylmethylamine | | 3-Cyano-N-propyl-N-ethylbenzenesulfonamide | C₃H₇ | C₂H₅ | Reaction of 3-cyanobenzenesulfonyl chloride with N-propylethylamine | | 1-(3-Cyanophenylsulfonyl)piperidine | -(CH₂)₅- | Reaction of 3-cyanobenzenesulfonyl chloride with piperidine (B6355638) | | 1-(3-Cyanophenylsulfonyl)morpholine | -(CH₂)₂O(CH₂)₂- | Reaction of 3-cyanobenzenesulfonyl chloride with morpholine (B109124) |

The characterization of these newly synthesized derivatives typically involves spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm their chemical structures.

Exploration of Substituents on the Aromatic Ring

Introducing or modifying substituents on the phenyl ring of 3-cyano-N,N-diethylbenzenesulfonamide can significantly impact its electronic properties and biological interactions. The reactivity and orientation of incoming electrophiles are governed by the existing cyano and sulfonamide groups.

Electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups onto the aromatic ring. The positions of substitution will be directed by the electronic nature of the existing substituents. For instance, nitration, halogenation, or Friedel-Crafts reactions can lead to a range of substituted analogues. The specific reaction conditions can be optimized to favor the formation of particular isomers.

Furthermore, multi-step synthetic sequences can be designed to access derivatives with diverse substitution patterns. For example, starting from a differently substituted aminobenzene, one can perform diazotization followed by a Sandmeyer reaction to introduce the cyano group, and subsequent chlorosulfonation and amidation to construct the desired benzenesulfonamide scaffold. This approach allows for the incorporation of a wide variety of substituents at different positions on the aromatic ring.

Table 2: Examples of Aromatic Ring Substitutions on N,N-Diethylbenzenesulfonamide Scaffolds

| Derivative Name | Substituent | Position | Potential Synthetic Route |

|---|---|---|---|

| 4-Amino-3-cyano-N,N-diethylbenzenesulfonamide | -NH₂ | 4 | Nitration followed by reduction |

| 3-Cyano-4-hydroxy-N,N-diethylbenzenesulfonamide | -OH | 4 | From 3-amino-4-hydroxybenzenesulfonamide (B74053) derivatives mdpi.com |

| 3-Cyano-N,N-diethyl-4-methoxybenzenesulfonamide | -OCH₃ | 4 | Nucleophilic aromatic substitution on a 4-fluoro precursor |

| 4-Chloro-3-cyano-N,N-diethylbenzenesulfonamide | -Cl | 4 | Direct chlorination |

The effect of these substituents on the molecule's properties can be rationalized by considering their electronic (electron-donating or electron-withdrawing) and steric characteristics. ucsb.edumdpi.com

Isoelectronic and Isosteric Replacements in the Molecular Scaffold

Isoelectronic and isosteric replacements are valuable strategies in drug design and materials science to create analogues with similar spatial arrangements and electronic configurations but potentially different biological or physical properties. In the context of 3-cyano-N,N-diethylbenzenesulfonamide, various parts of the molecule can be subjected to such modifications.

The cyano group (-C≡N) can be replaced by other isosteric groups such as an acetylide (-C≡CH), a nitroso group (-N=O), or a thiocyanate (B1210189) group (-S-C≡N). These substitutions can alter the molecule's polarity, hydrogen bonding capacity, and metabolic fate.

The sulfonamide group (-SO₂NR₂) itself can be considered for isosteric replacement. For instance, a sulfinamide (-SONR₂) could be introduced, which may alter the compound's reactivity and solubility. nih.gov Another possibility is the replacement of the entire benzenesulfonamide core with a bioisosteric scaffold, such as a benzamide (B126) or a different heterocyclic ring system, while retaining the key pharmacophoric elements.

Table 3: Examples of Isoelectronic and Isosteric Replacements for the Cyano Group

| Original Group | Isoelectronic/Isosteric Replacement | Resulting Compound Class | Rationale for Replacement |

|---|---|---|---|

| Cyano (-C≡N) | Acetylide (-C≡CH) | 3-Ethynyl-N,N-diethylbenzenesulfonamide | Similar linear geometry, altered electronic properties |

| Cyano (-C≡N) | Nitroso (-N=O) | N,N-Diethyl-3-nitrosobenzenesulfonamide | Similar size, different electronic and hydrogen bonding properties |

| Cyano (-C≡N) | Thiocyanate (-S-C≡N) | 3-(Thiocyanato)-N,N-diethylbenzenesulfonamide | Altered reactivity and metabolic profile |

These modifications can lead to compounds with improved properties, such as enhanced target affinity or better pharmacokinetic profiles.

Design and Synthesis of Compound Libraries for Structure-Reactivity Relationship Studies

The systematic synthesis of compound libraries is a powerful approach for exploring structure-reactivity relationships (SRR). By creating a diverse set of related compounds and evaluating their properties, researchers can identify key structural features that govern their chemical reactivity and, by extension, their biological activity.

A "libraries from libraries" approach can be employed, where a core scaffold is first synthesized and then further diversified in subsequent reaction steps. nih.gov For 3-cyano-N,N-diethylbenzenesulfonamide derivatives, a library could be generated by reacting 3-cyanobenzenesulfonyl chloride with a diverse set of amines. The resulting library of sulfonamides could then be subjected to a second diversification step, for example, by performing various reactions on the cyano group or the aromatic ring.

Quantitative structure-activity relationship (QSAR) studies can be used to analyze the data generated from these libraries. frontiersin.org By correlating the structural features of the compounds with their measured reactivity, mathematical models can be developed to predict the properties of novel, unsynthesized derivatives. This iterative process of design, synthesis, and testing is crucial for the rational optimization of lead compounds.

Table 4: A Hypothetical Library Design for SRR Studies

| Library Position | R1 (on Nitrogen) | R2 (on Nitrogen) | R3 (on Aromatic Ring) |

|---|---|---|---|

| Variation 1 | Ethyl | Ethyl | H |

| Variation 2 | Methyl | Methyl | H |

| Variation 3 | Propyl | Propyl | H |

| Variation 4 | Ethyl | Ethyl | 4-Chloro |

| Variation 5 | Ethyl | Ethyl | 4-Methoxy |

The synthesis of such libraries can be facilitated by solid-phase organic synthesis or by using automated parallel synthesis platforms, which allow for the rapid generation of a large number of compounds. The characterization of these libraries often involves high-throughput analytical techniques such as LC-MS.

Advanced Material Science and Supramolecular Applications Non Clinical Focus

Utilization as a Synthetic Synthon in Polymer Chemistry

The molecular structure of 3-cyano-N,N-diethylbenzenesulfonamide lends itself to being a valuable synthetic synthon in polymer chemistry. The presence of the cyano and sulfonamide groups on the benzene (B151609) ring can influence the reactivity of the molecule and the properties of the resulting polymers.

Benzenesulfonamide (B165840) derivatives have been utilized in the synthesis of various polymers, including poly(aryl ether sulfonamide)s. In such syntheses, the sulfonamide group can act as an activating group for nucleophilic aromatic substitution, facilitating the polymerization process. Research has shown that the sulfonamide moiety is sufficiently electron-withdrawing to activate aryl fluorides for substitution by phenoxide nucleophiles, leading to the formation of high molecular weight polymers.

The cyano group is also a well-established functional group in polymer science. Its strong electron-withdrawing nature is often exploited to tune the electronic properties of conjugated polymers for applications in organic electronics, such as photovoltaics. nih.govresearchgate.netmdpi.comresearchgate.net The incorporation of cyano groups can lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a polymer, which can in turn reduce the bandgap. nih.govresearchgate.netmdpi.com

Given these precedents, 3-cyano-N,N-diethylbenzenesulfonamide could potentially be used as a monomer or a comonomer in the synthesis of novel polymers with tailored thermal, mechanical, and electronic properties. The specific substitution pattern of the cyano and sulfonamide groups on the benzene ring would offer distinct advantages in controlling the polymer architecture and function.

Table 1: Potential Polymerization Reactions Involving 3-cyano-N,N-diethylbenzenesulfonamide

| Polymerization Type | Reactivity of 3-cyano-N,N-diethylbenzenesulfonamide | Potential Polymer Properties |

|---|---|---|

| Polycondensation | The cyano group could be hydrolyzed to a carboxylic acid, which could then react with a diamine or diol. | Thermally stable, high-performance polymers. |

| Addition Polymerization | The benzene ring could be functionalized with a polymerizable group, such as a vinyl or acetylene (B1199291) group. | Polymers with interesting optical and electronic properties. |

Role in the Design and Construction of Novel Organic Frameworks

The field of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) has seen exponential growth due to their potential applications in gas storage, separation, and catalysis. The design of these frameworks relies on the judicious selection of organic linkers. 3-cyano-N,N-diethylbenzenesulfonamide possesses functional groups that make it an intriguing candidate as a building block for such frameworks.

The cyano group is a known coordinating group in the construction of MOFs, capable of bridging metal centers to form extended networks. nih.gov The nitrogen atom of the cyano group can donate its lone pair of electrons to a metal ion, leading to the formation of stable coordination bonds. The linear geometry of the cyano group can also be advantageous in directing the topology of the resulting framework.

The bifunctional nature of 3-cyano-N,N-diethylbenzenesulfonamide, containing both a cyano and a sulfonamide group, could lead to the formation of novel organic frameworks with unique topologies and functionalities. The interplay between the coordination of the cyano group and the hydrogen bonding of the sulfonamide group could result in frameworks with interesting properties for guest inclusion and recognition.

Application in Sensing Technologies (e.g., chemosensors, ion sensors)

The development of chemosensors and ion sensors is a critical area of research with applications in environmental monitoring, medical diagnostics, and industrial process control. The design of these sensors often involves the use of organic molecules that can selectively bind to a target analyte and produce a measurable signal, such as a change in color or fluorescence.

Sulfonamide derivatives have been successfully employed in the design of fluorescent probes and electrochemical sensors. The sulfonamide group can act as a binding site for metal ions and other analytes, and its electronic properties can influence the photophysical properties of the molecule. For example, new sulfapyridone azo fluorescent probes have been developed for imaging live cells. nih.gov

The cyano group, with its electron-withdrawing nature, can also play a significant role in the design of sensors. It can modulate the electronic structure of a molecule, affecting its absorption and emission properties. The introduction of a cyano group can lead to a red-shift in the fluorescence emission, which can be beneficial for biological imaging applications.

The combination of a sulfonamide and a cyano group in 3-cyano-N,N-diethylbenzenesulfonamide makes it a promising platform for the development of new sensing technologies. The molecule could be functionalized with a fluorophore to create a fluorescent sensor, where the binding of an analyte to the sulfonamide or cyano group would result in a change in the fluorescence signal.

Table 2: Potential Sensing Applications of 3-cyano-N,N-diethylbenzenesulfonamide Derivatives

| Sensor Type | Target Analyte | Sensing Mechanism |

|---|---|---|

| Fluorescent Chemosensor | Metal Ions (e.g., Cu2+, Zn2+) | Analyte binding to the sulfonamide or cyano group modulates the fluorescence of a tethered fluorophore. |

| Colorimetric Sensor | Anions (e.g., F-, CN-) | Analyte interaction with the molecule leads to a visible color change. |

Self-Assembly Studies and Supramolecular Architectures

Self-assembly is a process in which molecules spontaneously organize into well-defined structures through non-covalent interactions. This bottom-up approach to building complex systems is of great interest in nanotechnology and materials science. The ability of 3-cyano-N,N-diethylbenzenesulfonamide to participate in various non-covalent interactions makes it a candidate for studies in self-assembly and supramolecular chemistry.

The sulfonamide group is known to form robust hydrogen bonds. The N-H proton of a primary or secondary sulfonamide can act as a hydrogen bond donor, while the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors. This can lead to the formation of various supramolecular motifs, such as dimers, chains, and sheets. In the case of the tertiary sulfonamide in 3-cyano-N,N-diethylbenzenesulfonamide, the oxygen atoms can still act as hydrogen bond acceptors.

The cyano group can also participate in non-covalent interactions, including dipole-dipole interactions and weak hydrogen bonds. Furthermore, nitrile-nitrile interactions have been observed to stabilize supramolecular architectures. researchgate.net The aromatic benzene ring can engage in π-π stacking interactions, further directing the self-assembly process.

The combination of these interactions in 3-cyano-N,N-diethylbenzenesulfonamide could lead to the formation of interesting and complex supramolecular architectures. The study of its self-assembly behavior could provide insights into the design of new materials with controlled structures and properties.

Optoelectronic Properties of Related Derivatives

The optoelectronic properties of organic molecules are of fundamental importance for their application in devices such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). The electronic properties of 3-cyano-N,N-diethylbenzenesulfonamide can be tuned by chemical modification, leading to derivatives with tailored optoelectronic properties.

The electron-withdrawing nature of both the cyano and sulfonamide groups is expected to lower the HOMO and LUMO energy levels of the molecule. This can be advantageous for applications in organic electronics, as it can improve the charge injection and transport properties of the material. The substitution pattern on the benzene ring will also have a significant impact on the electronic structure.

Theoretical studies on related cyano-substituted aromatic molecules have shown that the position of the cyano group can significantly affect the photophysical properties. researchgate.net For example, the introduction of a cyano group can lead to an increase in the fluorescence quantum yield and a shift in the emission wavelength.

Derivatives of 3-cyano-N,N-diethylbenzenesulfonamide could be designed to have specific optoelectronic properties by introducing electron-donating or electron-withdrawing groups at other positions on the benzene ring. This would allow for the fine-tuning of the HOMO-LUMO gap, the absorption and emission spectra, and the charge carrier mobility.

Table 3: Predicted Optoelectronic Properties of 3-cyano-N,N-diethylbenzenesulfonamide and a Hypothetical Derivative

| Compound | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Predicted Application |

|---|---|---|---|---|

| 3-cyano-N,N-diethylbenzenesulfonamide | -6.5 | -2.5 | 4.0 | Host material in OLEDs |

Future Research Directions and Unexplored Avenues for 3 Cyano N,n Diethylbenzenesulfonamide

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of sulfonamides, including 3-cyano-N,N-diethylbenzenesulfonamide, traditionally relies on batch processing. However, the future of its synthesis and derivatization lies in the adoption of continuous flow chemistry and automated platforms. These technologies offer significant advantages in terms of safety, scalability, and process control.

Flow chemistry minimizes the risks associated with highly exothermic reactions, such as the formation of sulfonyl chlorides, by using small reactor volumes and providing superior heat exchange. rsc.org An automated flow platform could enable a "telescoped" synthesis, where crude intermediates are passed directly from one reactor to another without manual handling or purification, significantly improving efficiency.

Future research should focus on:

Developing a multi-step continuous flow process for the synthesis of 3-cyano-N,N-diethylbenzenesulfonamide, starting from basic precursors like 3-aminobenzoic acid or related thiols. rsc.org

Integrating in-line purification and analytical techniques (e.g., HPLC, mass spectrometry) for real-time monitoring and optimization.

Utilizing automated platforms to rapidly generate a library of derivatives by varying the amine or aromatic core, allowing for high-throughput screening in medicinal chemistry applications.